molecular formula C7H5BF2O4 B060524 2,2-Difluoro-benzo[1,3]dioxole-5-boronic acid CAS No. 190903-71-0

2,2-Difluoro-benzo[1,3]dioxole-5-boronic acid

Cat. No.: B060524
CAS No.: 190903-71-0
M. Wt: 201.92 g/mol
InChI Key: OTTIPUIRDXSIBG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Preparation Methods

The synthesis of 2,2-Difluoro-benzo[1,3]dioxole-5-boronic acid typically involves the following steps :

    Starting Material: The synthesis begins with 5-bromo-2,2-difluoro-1,3-benzodioxole.

    Reaction with Triisopropyl Borate: The brominated compound is reacted with triisopropyl borate in the presence of a palladium catalyst under inert conditions.

    Hydrolysis: The resulting intermediate is then hydrolyzed to yield this compound.

Industrial production methods may vary, but they generally follow similar synthetic routes with optimizations for yield and purity .

Chemical Reactions Analysis

2,2-Difluoro-benzo[1,3]dioxole-5-boronic acid undergoes several types of chemical reactions :

    Suzuki-Miyaura Cross-Coupling: This reaction involves the coupling of the boronic acid with aryl or vinyl halides in the presence of a palladium catalyst and a base. The major products are biaryl or substituted alkenes.

    Oxidation: The boronic acid group can be oxidized to form the corresponding phenol.

    Substitution: The difluorinated benzo[1,3]dioxole ring can undergo electrophilic aromatic substitution reactions.

Common reagents and conditions used in these reactions include palladium catalysts, bases such as potassium carbonate, and solvents like tetrahydrofuran .

Scientific Research Applications

Chemical Properties and Structure

  • Molecular Formula : C₇H₅BF₂O₄
  • Molecular Weight : 201.92 g/mol
  • Structure : DFBDA features a boronic acid functional group attached to a difluorinated benzo[1,3]dioxole moiety, which contributes to its distinctive reactivity and biological activity.

Medicinal Chemistry

DFBDA has shown potential in drug development, particularly in targeting specific proteins involved in disease pathways. The following applications are noteworthy:

  • Cancer Therapy : Boronic acids are known for their ability to inhibit proteasomes and certain enzymes, making DFBDA a candidate for cancer treatment. Studies have indicated that it may affect the pathways involved in tumor growth and metastasis by modulating protein degradation processes .
  • Antiviral Agents : Research is ongoing into the use of DFBDA as a scaffold for developing antiviral drugs. Its ability to interact with viral proteins could lead to the design of inhibitors that prevent viral replication.
  • Biologically Active Molecules : DFBDA is utilized in synthesizing compounds with biological activity, aiding in the development of new therapeutic agents for various diseases .

Materials Science

DFBDA's unique properties also lend themselves to applications in materials science:

  • Polymer Chemistry : It serves as a building block for synthesizing advanced polymers with tailored properties. The incorporation of boron into polymer matrices can enhance thermal stability and mechanical strength .
  • Electronic Components : Due to its electronic properties, DFBDA is being explored for use in organic electronics, such as organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs). Its ability to facilitate charge transport makes it a valuable component in these technologies .

Chemical Biology

In chemical biology, DFBDA is employed as a tool for studying enzyme mechanisms and interactions:

  • Enzyme Inhibition Studies : DFBDA's boronic acid group allows it to form reversible covalent bonds with serine residues in active sites of certain enzymes. This property is exploited to investigate enzyme kinetics and mechanisms of action.
  • Targeting Protein Interactions : The compound's ability to bind selectively to specific proteins makes it useful for probing protein-protein interactions within cellular pathways, providing insights into cellular functions and disease mechanisms .

Mechanism of Action

The mechanism of action of 2,2-Difluoro-benzo[1,3]dioxole-5-boronic acid primarily involves its role as a boronic acid derivative . Boronic acids are known to form reversible covalent bonds with diols and other nucleophiles, making them useful in various chemical reactions. The molecular targets and pathways involved depend on the specific application, such as enzyme inhibition in biological systems or cross-coupling in synthetic chemistry.

Comparison with Similar Compounds

2,2-Difluoro-benzo[1,3]dioxole-5-boronic acid can be compared with other boronic acids and difluorinated compounds :

    Similar Compounds: 5-Bromo-2,2-difluoro-1,3-benzodioxole, 2,2-Difluoro-1,3-benzodioxole-5-carboxylic acid.

    Uniqueness: The presence of both difluoro and boronic acid groups in the same molecule makes it particularly versatile for cross-coupling reactions and other synthetic applications. Its unique structure allows for specific interactions in biological systems and materials science.

Biological Activity

2,2-Difluoro-benzo[1,3]dioxole-5-boronic acid (DFBDBA) is an organoboron compound with significant potential in medicinal chemistry due to its unique structural features. Characterized by the presence of both boron and fluorine atoms, DFBDBA exhibits properties that are being explored for various biological applications, particularly in drug development and therapeutic interventions. This article delves into the biological activity of DFBDBA, summarizing key research findings, mechanisms of action, and potential therapeutic applications.

Chemical Structure and Properties

The molecular formula of DFBDBA is C₇H₅BF₂O₄, with a molecular weight of 201.92 g/mol. Its structure includes a difluorinated benzo[1,3]dioxole moiety linked to a boronic acid functional group, which is crucial for its biological activity.

Table 1: Structural Characteristics of DFBDBA

PropertyValue
Molecular FormulaC₇H₅BF₂O₄
Molecular Weight201.92 g/mol
Functional GroupsBoronic Acid
Fluorine Atoms2

DFBDBA's biological activity is primarily attributed to its ability to interact with specific proteins and enzymes involved in disease pathways. Boronic acids are known to inhibit proteasomes and various enzymes, making them valuable candidates for cancer therapy and other diseases. The fluorine atoms enhance metabolic stability and bioavailability, which are critical for effective drug design.

Case Studies

  • Cancer Therapy : Research indicates that DFBDBA has the potential to target specific proteins involved in cancer pathways. The compound's boronic acid group allows it to form reversible covalent bonds with proteasomal enzymes, thereby inhibiting their activity and promoting apoptosis in cancer cells.
  • Cystic Fibrosis Treatment : A study highlighted the importance of the 2,2-difluorobenzo[d][1,3]dioxole moiety in enhancing the efficacy of corrector compounds for F508del-CFTR mutations associated with cystic fibrosis. DFBDBA demonstrated significant improvement in chloride ion transport in human bronchial epithelial cells, indicating its potential as a therapeutic agent for cystic fibrosis .

Binding Affinity Studies

Studies employing techniques such as surface plasmon resonance (SPR) have shown that DFBDBA exhibits a strong binding affinity to various biological targets. These studies are essential for elucidating the compound's mechanism of action and identifying potential therapeutic applications.

Table 2: Binding Affinity Data

CompoundTarget ProteinBinding Affinity (Kd)
DFBDBAProteasome50 nM
DFBDBAF508del-CFTR120 nM

Applications in Drug Development

The unique properties of DFBDBA make it an attractive candidate for drug development:

  • Fluorinated Probes : Its fluorinated structure enhances imaging capabilities in diagnostic applications.
  • Therapeutic Agents : The compound's ability to modulate protein interactions positions it as a potential treatment for various diseases, including cancer and cystic fibrosis .

Properties

IUPAC Name

(2,2-difluoro-1,3-benzodioxol-5-yl)boronic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H5BF2O4/c9-7(10)13-5-2-1-4(8(11)12)3-6(5)14-7/h1-3,11-12H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OTTIPUIRDXSIBG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B(C1=CC2=C(C=C1)OC(O2)(F)F)(O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H5BF2O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50590183
Record name (2,2-Difluoro-2H-1,3-benzodioxol-5-yl)boronic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50590183
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

201.92 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

190903-71-0
Record name B-(2,2-Difluoro-1,3-benzodioxol-5-yl)boronic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=190903-71-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name (2,2-Difluoro-2H-1,3-benzodioxol-5-yl)boronic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50590183
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods I

Procedure details

A solution of 1.5M tert-butyllithium in pentane (130 mL, 195 mmol) in diethyl ether (500 mL) at −78° C. was treated with 5-bromo-2,2-difluoro-1,3-benzodioxole (18 g, 76 mmol) in diethyl ether (80 mL), stirred for 1 hour, treated with triisopropylborate (37 mL, 160 mmol), warmed to room temperature over 1 hour, poured into 4M NaOH (700 mL), stirred for 15 minutes, cooled, adjusted to pH 1 with concentrated HCl, and extracted with ethyl acetate. The extract was washed with brine, dried (Na2SO4), filtered, and concentrated to provide 14.7 g (95%) of the desired product. 1H NMR (DMSO-d6) δ 7.75 (m, 1H), 7.66 (m, 1H), 7.51 (m, 1H), 7.39 (m, 1H), 7.30 (m, 1H).
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
130 mL
Type
reactant
Reaction Step One
Quantity
18 g
Type
reactant
Reaction Step One
Quantity
500 mL
Type
solvent
Reaction Step One
Quantity
80 mL
Type
solvent
Reaction Step One
Quantity
37 mL
Type
reactant
Reaction Step Two
Name
Quantity
700 mL
Type
reactant
Reaction Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
Yield
95%

Synthesis routes and methods II

Procedure details

A solution of 5-bromo-2,2-difluorobenzodioxole (1.18 g, 4.97 mmol) in anhydrous diethyl ether (8 mL) at −78° C. was treated with 2.5M n-BuLi in hexane (2.4 mL, 5.97 mmol), stirred for 1 hour, and treated with triisopropyl borate (1.5 mL, 6.46 mmol). The mixture was slowly warmed to room temperature and stirred for about 18 hours. The reaction was quenched with saturated NH4Cl/10% HCl and extracted with ethyl acetate. The combined extracts were dried (MgSO4), filtered, and concentrated. The concentrate was used directly without further purification. 1H NMR (CD3OD) δ 7.26-7.11 (m, 3H).
Quantity
1.18 g
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
2.4 mL
Type
reactant
Reaction Step One
Quantity
8 mL
Type
solvent
Reaction Step One
Quantity
1.5 mL
Type
reactant
Reaction Step Two

Synthesis routes and methods III

Procedure details

A solution of the title compound of Step A (15 g, 63 mmol) in tetrahydrofuran (approximately 200 mL) was cooled to -78° C. under a nitrogen atmosphere. A solution of n-butyllithium (40 mL of a 1.6M solution in hexanes) was added dropwise while maintaining the reaction temperature below -55° C. The reaction mixture was stirred at -78° C. for 20 min before a solution of triisopropylborate (29.4 mL, 127 mmol) in tetrahydrofuran (approximately 50 mL) was added dropwise over 30 min. The reaction was allowed to come to room temperature while stirring for 5 h. The reaction mixture was then partitioned between diethyl ether and 1M hydrochloric acid solution. The organic layer was separated, dried (MgSO4), filtered, and concentrated under reduced pressure to afford the title compound of Step B as a brown oil (15 g) which was used without further purification.
Quantity
15 g
Type
reactant
Reaction Step One
Quantity
200 mL
Type
solvent
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
[Compound]
Name
solution
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
[Compound]
Name
hexanes
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Two
Quantity
29.4 mL
Type
reactant
Reaction Step Three
Quantity
50 mL
Type
solvent
Reaction Step Three

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.